molecular formula C11H14 B13458394 2,5-dimethyl-2,3-dihydro-1H-indene

2,5-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B13458394
M. Wt: 146.23 g/mol
InChI Key: PRADSPDLQYHMQO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indane, characterized by the presence of two methyl groups at the 2 and 5 positions of the indane ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-2,3-dihydro-1H-indene typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of indene derivatives under controlled conditions. The process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.

Major Products Formed

The major products formed from these reactions include substituted indanes, indanones, and various functionalized derivatives that can be used in further chemical synthesis .

Scientific Research Applications

2,5-Dimethyl-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-2,3-dihydro-1H-indene and its derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, methoxylated derivatives are known to act as selective 5-HT2A receptor agonists, which can lead to hallucinogenic effects . The pathways involved typically include binding to the receptor and modulating its activity, leading to downstream effects on cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindane
  • 2-Methylindane
  • 4-Methylindane
  • 5-Methylindane
  • Various dimethylindanes

Uniqueness

2,5-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other indane derivatives. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2,5-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-3-4-10-6-9(2)7-11(10)5-8/h3-5,9H,6-7H2,1-2H3

InChI Key

PRADSPDLQYHMQO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C=C(C=C2)C

Origin of Product

United States

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